Tim-3-IN-2
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Overview
Description
TIM-3-IN-2, also known as Compound A-41, is a potent inhibitor of T-cell immunoglobulin and mucin-domain containing-3 (TIM-3). TIM-3 is an immune checkpoint protein that plays a crucial role in regulating immune responses. This compound blocks the interaction of TIM-3 with its ligands, including phosphatidylserine, carcinoembryonic antigen-related cell adhesion molecule 1, and galectin-9, thereby inhibiting the immunosuppressive function of TIM-3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TIM-3-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for such inhibitors typically involve organic synthesis techniques, including condensation reactions, cyclization, and purification steps.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis process to a larger scale, ensuring consistency and purity of the final product. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: TIM-3-IN-2 primarily undergoes interactions with its target protein TIM-3. It does not typically undergo common chemical reactions like oxidation, reduction, or substitution in its active form. Instead, its primary function is to inhibit the binding of TIM-3 to its ligands.
Common Reagents and Conditions: The primary reagents involved in the synthesis of this compound are organic compounds used in the preparation of intermediate structures. The specific conditions for these reactions are optimized to achieve high yield and purity.
Major Products Formed: The major product formed from the synthesis of this compound is the active inhibitor itself. There are no significant by-products formed during its interaction with TIM-3, as the compound is designed to specifically bind and inhibit the protein.
Scientific Research Applications
TIM-3-IN-2 has significant applications in scientific research, particularly in the fields of immunology, oncology, and drug development. Some of its key applications include:
Cancer Immunotherapy: this compound is used to study the role of TIM-3 in cancer immunosuppression and to develop potential therapeutic strategies for enhancing anti-tumor immunity.
Autoimmune Diseases: Research on this compound helps in understanding the mechanisms of immune tolerance and developing treatments for autoimmune diseases.
Infectious Diseases: this compound is used to investigate the role of TIM-3 in immune responses to infectious diseases and to develop strategies for modulating immune responses.
Drug Development: this compound serves as a lead compound for the development of new drugs targeting TIM-3 and related pathways.
Mechanism of Action
TIM-3-IN-2 exerts its effects by binding to the TIM-3 protein and blocking its interaction with ligands such as phosphatidylserine, carcinoembryonic antigen-related cell adhesion molecule 1, and galectin-9. This inhibition prevents TIM-3 from exerting its immunosuppressive effects, thereby enhancing T-cell activation and promoting anti-tumor immunity . The molecular targets and pathways involved include the TIM-3 signaling pathway, which plays a critical role in regulating immune responses .
Comparison with Similar Compounds
TIM-3-IN-2 is unique in its high affinity and specificity for TIM-3. Similar compounds targeting TIM-3 include:
This compound stands out due to its specific inhibition of TIM-3 and its ability to reverse TIM-3-mediated immunosuppression, making it a valuable tool in cancer immunotherapy and other immune-related research .
Properties
Molecular Formula |
C25H23N3O6 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
InChI |
InChI=1S/C25H23N3O6/c1-30-18-9-7-16(8-10-18)24-27-25(34-28-24)17-5-4-6-20(13-17)33-15-23(29)26-21-12-11-19(31-2)14-22(21)32-3/h4-14H,15H2,1-3H3,(H,26,29) |
InChI Key |
CHBOMMCWIAPXIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OCC(=O)NC4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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